3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline
Description
3-[(tert-Butyldimethylsilyl)oxy]-4-methylaniline is a substituted aniline derivative featuring a tert-butyldimethylsilyl (TBDMS) protecting group at the 3-position and a methyl group at the 4-position of the aromatic ring. The TBDMS group is widely employed in organic synthesis to protect hydroxyl groups, enhancing stability and modulating reactivity during multi-step syntheses . This compound serves as a key intermediate in pharmaceutical and materials chemistry, particularly in the preparation of fluorescent probes, nucleoside analogs, and other bioactive molecules . Its molecular formula is C₁₃H₂₃NOSi, with a molecular weight of 237.09 g/mol.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOSi/c1-10-7-8-11(14)9-12(10)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOTXVFFQGRDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyldimethylsilyloxy group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or aldehydes, while reduction results in alcohols or amines .
Scientific Research Applications
3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthetic procedures. The tert-butyldimethylsilyloxy group is stable under a variety of conditions but can be selectively removed using fluoride ions, such as those from tetrabutylammonium fluoride .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline can be contextualized by comparing it to related TBDMS-protected aniline derivatives. Below is a detailed analysis:
Structural and Physicochemical Comparisons
Reactivity and Stability
- TBDMS Group : All three compounds utilize the TBDMS group for steric protection, but its position and connectivity vary. In the target compound, the TBDMS is directly attached to the aromatic ring, whereas in and , it is linked via a methylene bridge (CH₂-O-TBDMS). This bridge slightly reduces steric hindrance, enhancing reactivity in downstream modifications .
- Substituent Effects :
- The methyl group in the target compound improves lipophilicity, favoring membrane permeability in bioactive molecules .
- The bromine in provides a handle for halogenation or coupling reactions, making it versatile in catalytic processes .
- The hydroxymethyl group in introduces polarity, improving aqueous solubility but requiring additional protection steps during synthesis .
Research Findings and Trends
Recent studies emphasize the strategic placement of TBDMS groups to balance stability and reactivity. For example, demonstrates that TBDMS-protected anilines are critical for developing turn-on fluorescent probes, where steric protection prevents premature quenching . Conversely, underscores the utility of halogenated analogs in cross-coupling reactions, expanding access to diversified aromatic systems .
Biological Activity
3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline, often referred to as TBS-aniline, is primarily recognized for its role in organic synthesis rather than for inherent biological activity. This compound features a tert-butyldimethylsilyloxy (TBS) group that serves as a protecting group for the amine functionality during chemical reactions. This article will explore the biological implications of this compound, focusing on its applications, interactions, and potential pharmacological relevance.
Chemical Structure and Properties
The molecular formula for 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline is C${13}$H${19}$NOSi. The presence of the TBS group enhances the stability and solubility of the compound in organic solvents, making it a valuable intermediate in synthetic chemistry. The bulky TBS group effectively hinders the reactivity of the amine, allowing selective modifications at other sites within the molecule.
Inherent Biological Activity
According to current literature, 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline does not exhibit significant biological activity on its own. Its primary function is to protect the amine group during various chemical transformations. The TBS group can be removed under specific conditions to regenerate the free amine, which may then participate in further reactions that could have biological implications.
Role in Organic Synthesis
The compound is widely utilized in organic synthesis as a protecting group. This role is crucial in multi-step synthesis where selective reactivity is required. By shielding the amine from unwanted reactions, researchers can manipulate other functional groups within the molecule without interference from the amine.
Pharmacological Implications
While 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline itself lacks direct biological activity, derivatives of this compound may possess pharmacological properties. For instance, compounds that retain the TBS group but modify other functional groups could lead to novel therapeutic agents. The exploration of such derivatives could yield compounds with enhanced activity against specific biological targets.
Case Studies and Research Findings
- CYP Enzyme Interaction : Research has highlighted that related compounds featuring TBS groups can act as inhibitors of cytochrome P450 enzymes (CYP2D6). This suggests potential interactions in drug metabolism pathways, which could have implications for pharmacokinetics and drug-drug interactions.
- Synthesis of Bioactive Derivatives : Studies have demonstrated that modifying the aniline structure while retaining the TBS protecting group can lead to new compounds with varied biological activities. For example, derivatives designed to target specific receptors or enzymes could be synthesized using TBS-aniline as a precursor .
Data Table: Summary of Biological Activities and Applications
| Compound Name | Structure | Primary Use | Biological Activity |
|---|---|---|---|
| 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline | Structure | Protecting group in organic synthesis | None inherent; potential in derivatives |
| 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline | C${13}$H${23}$BrNOSi | Intermediate for complex syntheses | CYP2D6 inhibitor |
| Derivatives of TBS-aniline | Variable | Potential therapeutic agents | Varies based on modifications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
